molecular formula C7HCl3F3NO2 B6319151 5-Nitro-2,3,4-trichloro-benzotrifluoride CAS No. 2088942-99-6

5-Nitro-2,3,4-trichloro-benzotrifluoride

Cat. No. B6319151
CAS RN: 2088942-99-6
M. Wt: 294.4 g/mol
InChI Key: YCMGGWWXGOHYQI-UHFFFAOYSA-N
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Description

5-Nitro-2,3,4-trichloro-benzotrifluoride (5-NO2-TCBTF) is a halogenated organic compound that has a wide range of applications in scientific research. It is a colorless, non-volatile liquid with a pungent odor and is used as a solvent and reagent in organic synthesis. 5-NO2-TCBTF is also used as a fluorinating agent in the synthesis of organic compounds and as a catalyst in various chemical reactions.

Scientific Research Applications

5-Nitro-2,3,4-trichloro-benzotrifluoride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers, surfactants, and catalysts. In addition, 5-Nitro-2,3,4-trichloro-benzotrifluoride can be used as a reagent in organic reactions, such as the synthesis of halogenated compounds, and as a catalyst in various chemical reactions.

Mechanism of Action

5-Nitro-2,3,4-trichloro-benzotrifluoride has a unique mechanism of action in which it acts as a fluorinating agent. It reacts with other organic compounds to form fluorinated compounds. This reaction is initiated by the nucleophilic attack of the 5-Nitro-2,3,4-trichloro-benzotrifluoride on the substrate, which results in the formation of a covalent bond between the two molecules. The reaction is then followed by the release of a fluoride ion, which is then used to form the desired fluorinated compound.
Biochemical and Physiological Effects
5-Nitro-2,3,4-trichloro-benzotrifluoride has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to be toxic to certain bacteria and fungi, and can inhibit the growth of certain human cells. It has also been shown to act as an oxidizing agent and can be used as a reagent in the synthesis of halogenated compounds.

Advantages and Limitations for Lab Experiments

The use of 5-Nitro-2,3,4-trichloro-benzotrifluoride in laboratory experiments has a number of advantages and limitations. One of the advantages is that it is relatively easy to synthesize and is relatively stable in air. In addition, it is non-volatile and can be stored for long periods of time. On the other hand, it is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.

Future Directions

The use of 5-Nitro-2,3,4-trichloro-benzotrifluoride in scientific research has a number of potential future directions. One of the most promising areas of research is its use in the synthesis of fluorinated compounds. This could lead to the development of new drugs and other compounds with improved properties. In addition, further research into its biochemical and physiological effects could lead to new treatments for a variety of diseases. Finally, further research into its mechanism of action could lead to new ways of using it as a reagent in organic synthesis.

Synthesis Methods

5-Nitro-2,3,4-trichloro-benzotrifluoride can be synthesized by reacting 2,3,4-trichlorobenzotrifluoride (TCBTF) with nitric acid. This reaction is carried out in an inert atmosphere, such as argon or nitrogen, at a temperature of around 100°C. The product is then purified by distillation and stored in a dry and cool place.

properties

IUPAC Name

2,3,4-trichloro-1-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F3NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMGGWWXGOHYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,3,4-trichloro-benzotrifluoride

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